4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
4-methoxy-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-13-4-2-3(6(7,8)9)11-5(10)12-4/h2H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXBRMTVBHRLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345661 | |
| Record name | 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16097-61-3 | |
| Record name | 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine (CAS 16097-61-3)
[1][2]
Executive Summary
4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine (CAS 16097-61-3) is a high-value heterocyclic scaffold characterized by a "push-pull" electronic architecture. The electron-donating methoxy group at C4 and the electron-withdrawing trifluoromethyl group at C6 create a unique electrostatic potential map across the pyrimidine ring. This specific substitution pattern modulates the basicity of the C2-amine, enhances metabolic stability via the C-F bond strength (approx. 116 kcal/mol), and optimizes lipophilicity (LogP ~1.3).
This guide details the physicochemical profile, robust synthetic pathways, and strategic applications of this compound in the development of sulfonylurea herbicides and kinase-targeted pharmaceuticals.
Part 1: Chemical Identity & Physicochemical Profile[3]
Core Identity
| Parameter | Data |
| CAS Number | 16097-61-3 |
| IUPAC Name | 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine |
| Molecular Formula | C₆H₆F₃N₃O |
| Molecular Weight | 193.13 g/mol |
| SMILES | COC1=CC(=NC(=N1)N)C(F)(F)F |
| Appearance | White to off-white crystalline solid |
| Melting Point | 63–65 °C (Lit.) |
The "Fluorine Effect" on Pharmacokinetics
The trifluoromethyl (-CF₃) group is not merely a hydrophobic bulking agent; it fundamentally alters the molecule's reactivity and binding properties:
-
pKa Modulation: The strong electron-withdrawing nature of -CF₃ reduces the electron density on the pyrimidine ring nitrogens. This lowers the pKa of the 2-amino group (typically < 3.0), making it less likely to be protonated at physiological pH compared to non-fluorinated analogs. This improves passive membrane permeability.
-
Metabolic Blockade: The C6 position is blocked from oxidative metabolism (e.g., by Cytochrome P450s), extending the half-life of derived drugs.
-
Conformational Control: The steric bulk of -CF₃ (similar to an isopropyl group) can lock the conformation of the pyrimidine when bound to a receptor pocket.
Part 2: Synthetic Routes & Process Optimization
The synthesis of CAS 16097-61-3 requires careful regiochemical control. The most robust industrial route involves a stepwise cyclization-functionalization approach.
Primary Synthetic Workflow (The Displacement Route)
This protocol minimizes the formation of N-methylated byproducts, a common issue in direct methylation strategies.
Step 1: Cyclization
Reagents: Guanidine Carbonate + Ethyl 4,4,4-trifluoroacetoacetate. Conditions: Reflux in Ethanol/NaOEt. Mechanism: Condensation of the guanidine amidine system with the beta-keto ester. Intermediate: 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol (exists in tautomeric equilibrium with the pyrimidinone).
Step 2: Chlorination
Reagents: POCl₃ (Phosphorus Oxychloride). Conditions: Reflux (80–100°C). Product: 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine. Note: The -OH group is converted to a good leaving group (-Cl).
Step 3: Nucleophilic Aromatic Substitution (SNAr)
Reagents: NaOMe (Sodium Methoxide) in Methanol. Conditions: 0°C to Room Temperature. Mechanism: The electron-deficient pyrimidine ring (activated by -CF₃) facilitates the attack of the methoxide ion at the C4 position, displacing the chloride.
Visualization of Synthesis Logic
Caption: Stepwise synthesis via chlorination-displacement prevents N-alkylation impurities.
Part 3: Experimental Protocol (Self-Validating System)
Protocol: SNAr Conversion of Chloro-Intermediate to Methoxy-Target
Objective: Convert 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine to CAS 16097-61-3 with >98% purity.
Reagents:
-
Starting Material (Chloro-intermediate): 10.0 g (50.6 mmol)
-
Sodium Methoxide (25% wt in MeOH): 12.0 mL (approx. 1.1 eq)
-
Anhydrous Methanol: 100 mL
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the Chloro-intermediate and anhydrous methanol. Cool the suspension to 0°C using an ice bath.
-
Addition: Add the sodium methoxide solution dropwise over 20 minutes. Critical: Exothermic reaction; maintain internal temp < 10°C to prevent side reactions.
-
Reaction: Remove ice bath and allow to warm to room temperature (25°C). Stir for 4 hours.
-
Validation Point (TLC): Spot reaction mixture vs. starting material (Eluent: 30% EtOAc/Hexanes).
-
Success Criteria: Disappearance of the starting material spot (Rf ~0.6) and appearance of a lower Rf product spot (Rf ~0.4).
-
-
Workup: Concentrate methanol under reduced pressure. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
Part 4: Applications in Drug & Agrochemical Design
Agrochemicals: The Sulfonylurea Connection
This molecule is a critical building block for Trifloxysulfuron and related herbicides.
-
Mechanism: Inhibits acetolactate synthase (ALS), blocking branched-chain amino acid biosynthesis in weeds.
-
Role of CAS 16097-61-3: It forms the "heterocyclic portion" of the sulfonylurea bridge. The 4-OMe and 6-CF3 substituents are essential for binding affinity within the ALS channel.
Pharmaceuticals: Kinase Inhibitor Scaffold
In oncology, the pyrimidine core acts as a bioisostere for the ATP adenine ring.
-
mTOR/PI3K Inhibitors: The 2-amino group serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.
-
COX-2 Inhibitors: Substituted pyrimidines have shown selectivity for COX-2 over COX-1, with the CF3 group filling hydrophobic pockets to increase potency.
Structure-Activity Relationship (SAR) Logic
Caption: SAR breakdown highlighting the specific pharmacological role of each substituent.
Part 5: Safety & Handling
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Use in a fume hood. The synthesis involves toxic reagents (POCl₃) and strong bases (NaOMe).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hydroscopic.
References
-
Synthesis of Trifluoromethylpyrimidines
- Title: "Regioselective synthesis of 4-trifluoromethyl-substituted pyrimidines."
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of field standards).
-
Agrochemical Application (Trifloxysulfuron)
-
Medicinal Chemistry (Fluorine Effects)
-
Kinase Inhibitor Design
- Title: "Pyrimidine scaffolds in kinase inhibitor discovery."
- Source:Expert Opinion on Drug Discovery.
-
URL:[Link]
Technical Guide: Biological Activity & Application of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine
[1]
Executive Summary
4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 776-08-9) is a high-value heterocyclic intermediate serving as a "privileged scaffold" in the synthesis of bioactive small molecules.[1] Its structural utility is bifurcated between two major industries: Agrochemicals , where it acts as the obligate precursor for sulfonylurea herbicides (specifically Trifloxysulfuron), and Pharmaceuticals , where its pyrimidine core is exploited for kinase inhibition and antimetabolite activity.
This guide provides a technical deep-dive into the compound's structure-activity relationships (SAR), mechanism of action in biological systems, and validated experimental protocols for its utilization in drug and pesticide discovery.[1]
Part 1: Chemical Biology & SAR Analysis[1]
The biological potency of this scaffold stems from the synergistic effects of its three functional domains on the pyrimidine ring.
The Trifluoromethyl Group ( ) at C6[1]
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
). The group blocks metabolic oxidation at the C6 position, significantly extending the half-life ( ) of derived compounds in biological systems (both plant and mammalian).[1] -
Lipophilicity Modulation: It increases the partition coefficient (
), enhancing membrane permeability and allowing the molecule to penetrate the waxy cuticle of plants or the lipid bilayers of cancer cells.
The Methoxy Group ( ) at C4[1]
-
Steric & Electronic Tuning: This group acts as an electron-donating group (EDG) via resonance, balancing the strong electron-withdrawing nature of the
group.[1] This "push-pull" electronic effect modulates the pKa of the pyrimidine nitrogen, which is critical for binding affinity in enzyme active sites.
The Exocyclic Amine ( ) at C2[1]
-
Chemical Handle: This is the primary nucleophilic site for derivatization. In sulfonylurea synthesis, this amine reacts with electrophiles (isocyanates or carbamates) to form the urea bridge essential for biological activity.
Part 2: Agrochemical Application (Primary Domain)[1][2][3]
The dominant application of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine is in the synthesis of Acetolactate Synthase (ALS) Inhibitors .[1] It is the direct precursor to Trifloxysulfuron-sodium , a post-emergence herbicide used to control broadleaf weeds in cotton and sugarcane.
Mechanism of Action: ALS Inhibition
Derived sulfonylureas bind to the regulatory subunit of the ALS enzyme. This blockade arrests the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine), leading to "starvation" and rapid plant death.[1]
Visualization: ALS Inhibition Pathway
The following diagram illustrates the metabolic interruption caused by derivatives of this scaffold.
Caption: Mechanism of ALS inhibition.[1][2] The scaffold derivative blocks the conversion of Pyruvate, starving the plant of essential amino acids.
Part 3: Pharmaceutical Potential (Secondary Domain)[1]
In medicinal chemistry, the 2-aminopyrimidine core is a bioisostere for the purine ring of ATP. This makes the scaffold highly relevant for developing Kinase Inhibitors .
Target Classes
-
CDK (Cyclin-Dependent Kinases): The scaffold mimics the adenine moiety of ATP, binding to the hinge region of the kinase. The
group often occupies a hydrophobic pocket (the "gatekeeper" region), improving selectivity.[1] -
DHFR (Dihydrofolate Reductase): Similar to methotrexate, pyrimidine-2-amines can inhibit folate metabolism, useful in anti-proliferative (cancer) and anti-microbial applications.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of a Sulfonylurea Derivative
Objective: To couple 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine with a sulfonyl isocyanate to create a bioactive herbicide analog.[1]
Reagents:
-
4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine (1.0 eq)[1]
-
Aryl Sulfonyl Isocyanate (e.g., 2-methoxycarbonylbenzenesulfonyl isocyanate) (1.1 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Triethylamine (Catalytic)[1]
Workflow Diagram:
Caption: Synthesis workflow for coupling the scaffold amine with a sulfonyl isocyanate to yield a bioactive urea.
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under nitrogen, dissolve 10 mmol of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine in 20 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C. Dropwise add 11 mmol of the chosen sulfonyl isocyanate.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. The reaction is typically driven to completion by the formation of the stable urea bond.
-
Validation: Check progress via TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.
-
Isolation: Remove solvent under reduced pressure. The residue is often a solid.
-
Purification: Recrystallize from minimal hot acetonitrile or wash with diethyl ether to remove unreacted isocyanate.
Protocol B: In Vitro ALS Inhibition Assay
Objective: To quantify the biological activity (
Principle: ALS converts pyruvate to acetolactate.[2] Acetolactate spontaneously decarboxylates to acetoin in the presence of acid. Acetoin is detected colorimetrically (Westerfeld method).[1]
Data Table: Typical Assay Parameters
| Parameter | Value / Condition |
|---|---|
| Enzyme Source | Recombinant Arabidopsis thaliana ALS or Yeast extract |
| Substrate | Sodium Pyruvate (100 mM) |
| Cofactors | Thiamine Pyrophosphate (TPP),
Procedure:
-
Incubate enzyme with varying concentrations of the test compound (0.1 nM to 10
M) for 15 mins. -
Initiate reaction by adding Pyruvate/Cofactor mix.[1]
-
Incubate at 30°C for 60 mins.
-
Stop reaction with
(converts acetolactate acetoin).[1] -
Add Creatine/
-Naphthol reagents and incubate 15 mins at 60°C. -
Measure OD525.[1] Calculate % Inhibition relative to DMSO control.
Part 5: Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5][6][7][8] |
| STOT-SE | H335 | May cause respiratory irritation.[1][7][8] |
Handling Protocols:
-
Engineering Controls: Always handle in a fume hood. The fine powder can be an inhalation irritant.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.
References
-
Syngenta Crop Protection. (2002).[1] Trifloxysulfuron-sodium: A new sulfonylurea herbicide for cotton and sugarcane. Pest Management Science.[1] Link[1]
-
Zhou, Q., et al. (2017).[1] Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences (PNAS). Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
PubChem. (n.d.).[1] Compound Summary: 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine.[1] National Library of Medicine. Link[1]
-
Duggleby, R. G., & Pang, S. S. (2000).[1] Acetohydroxyacid synthase.[1][2] Journal of Biochemistry and Molecular Biology. Link
Sources
- 1. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trifloxysulfuron-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 4. biosynth.com [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note: A Guide to Cell-Based Assays for Characterizing 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the cellular characterization of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine derivatives. Pyrimidine-containing compounds are a well-established class of biologically active molecules, frequently investigated for their potential as therapeutic agents, particularly as kinase inhibitors in oncology and inflammatory diseases.[1][2][3][4] This document outlines a strategic, multi-tiered approach to assay selection, provides detailed, field-tested protocols for key cell-based assays, and offers insights into data analysis and interpretation. The methodologies described herein are designed to enable researchers to robustly determine the cytotoxic potency, mechanism of action, and specific pathway inhibition of this important class of chemical compounds.
Introduction: The Rationale for a Strategic Assay Cascade
The 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry. Derivatives from this family have shown promise in modulating various signaling pathways, often by targeting protein kinases.[2][3] The initial characterization of a new derivative requires a systematic evaluation of its biological effects in a cellular context. Cell-based assays are indispensable as they provide a physiologically relevant environment to assess a compound's efficacy, toxicity, and mechanism of action (MOA).[5][6][7]
A tiered or cascaded approach to testing is the most efficient strategy. This involves progressing compounds from broad, high-throughput primary assays to more complex, lower-throughput secondary and tertiary assays that elucidate specific molecular mechanisms. This strategy ensures that resources are focused on the most promising candidates.
Caption: A typical assay cascade for compound characterization.
Primary Assay: Determining Cellular Potency and Viability
The first critical step is to determine whether a derivative has a general effect on cell health and proliferation. The most common method for this is to measure the reduction in cell viability after a defined incubation period.
Principle: ATP as an Indicator of Metabolic Activity
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method that quantifies the amount of ATP present, which is a direct indicator of metabolically active cells.[8] The assay procedure involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a proprietary, thermostable luciferase.[9] This "glow-type" signal is proportional to the amount of ATP present and, therefore, to the number of viable cells in the culture.
Protocol 2.1: Cell Viability Assessment using CellTiter-Glo®
Materials:
-
CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241 or similar)[10]
-
Cancer cell line appropriate for the suspected target (e.g., A549, HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
Sterile, white-walled, clear-bottom 96-well microplates
-
Test compounds (4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine derivatives)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Staurosporine)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete growth medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point serial dilution series of each test compound in complete growth medium. A typical starting concentration is 100 µM. Also prepare wells with vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[11]
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][11]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Secondary Assays: Elucidating the Mechanism of Action
Once a compound demonstrates cytotoxic activity, the next step is to determine how it is killing the cells. For kinase inhibitors, two common mechanisms are the induction of apoptosis and the direct inhibition of a specific signaling pathway.
Apoptosis Induction
Principle: Measuring Effector Caspase Activity Apoptosis, or programmed cell death, is often mediated by a cascade of enzymes called caspases. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the tetrapeptide sequence DEVD, which is a target for cleavage by caspases-3 and -7.[12][13] Cleavage of the substrate releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[12][14]
Protocol 3.1: Apoptosis Assessment using Caspase-Glo® 3/7
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090 or similar)[15]
-
All other materials as listed in Protocol 2.1
Procedure:
-
Seeding and Treatment: Follow steps 1-3 from Protocol 2.1.
-
Incubation: Incubate the plate for a shorter, empirically determined time (e.g., 24 hours) at 37°C, 5% CO₂, as apoptosis is an earlier event than the full loss of metabolic viability.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Equilibrate to room temperature.[14]
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Signal Stabilization: Gently mix the contents on a plate shaker at 300–500 rpm for 5 minutes.[13] Incubate at room temperature for 1 to 3 hours.[13]
-
Data Acquisition: Measure the luminescence of each well.
Signaling Pathway Inhibition
Principle: Monitoring Protein Phosphorylation via Western Blot Many pyrimidine derivatives function as kinase inhibitors.[1][3] A direct way to confirm this mechanism is to measure the phosphorylation status of a downstream substrate of the target kinase.[16] A reduction in the phosphorylated form of the substrate protein upon compound treatment indicates on-target activity. Western blotting is a cornerstone technique that uses antibodies to detect specific proteins and their modifications.[17][18]
Caption: Inhibition of a kinase signaling pathway.
Protocol 3.2: Pathway Analysis using Western Blot
Materials:
-
Cell line with a known active signaling pathway (e.g., A431 for EGFR pathway, stimulated with EGF)
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors[19]
-
BCA Protein Assay Kit
-
Laemmli sample buffer[18]
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells overnight if necessary. Pre-treat with various concentrations of the pyrimidine derivative for 1-2 hours. If required, stimulate the pathway with a growth factor (e.g., EGF) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[20][21]
-
Lysate Clarification: Agitate the lysate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[21]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane 3-5 times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., total-ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Analysis and Interpretation
Dose-Response Curves and IC₅₀ Calculation: For viability and apoptosis assays, data should be normalized to controls. The vehicle-treated wells represent 100% viability (or baseline apoptosis), and a "no-cell" or potent toxin-treated well can represent 0% viability. Plot the percentage of viability or fold-change in apoptosis against the log concentration of the compound. Fit the data using a four-parameter logistic (4PL) non-linear regression to determine the IC₅₀ (for viability) or EC₅₀ (for apoptosis) value.
Example Data Summary:
| Derivative | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) |
| Compound A | A549 | Viability (72h) | 1.2 |
| Compound A | A549 | Apoptosis (24h) | 2.5 |
| Compound B | A549 | Viability (72h) | > 50 |
| Compound B | A549 | Apoptosis (24h) | > 50 |
Western Blot Quantification: Use image analysis software to perform densitometry on the western blot bands. The signal for the phosphorylated protein should be normalized to the signal for the corresponding total protein. This ratio is then normalized to the loading control (e.g., GAPDH) to correct for any loading inaccuracies.
Troubleshooting and Best Practices
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in plates; Inaccurate pipetting. | Use a multichannel pipette for consistency; Avoid using outer wells of the plate; Ensure proper mixing of cell suspension before seeding. |
| Low Signal in Luminescent Assays | Too few cells seeded; Reagent not at room temp; Assay read outside of stable signal window. | Optimize cell seeding number; Always equilibrate reagents before use[11]; Adhere to recommended incubation times.[9] |
| High Background in Western Blots | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time or try a different blocking agent (BSA vs. milk); Titrate primary and secondary antibodies; Increase the number or duration of wash steps. |
| Compound Precipitation | Poor solubility in aqueous media. | Check compound solubility limits; Use a lower percentage of serum in the assay medium if it affects solubility; Ensure final DMSO concentration is consistent and non-toxic (typically <0.5%). |
References
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. ResearchGate. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Bio-Reliance. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PMC - NIH. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Western Blot-Preparation Protocol. Creative Diagnostics. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
Cell-Based Assays in Biologics Development. Cambridge Healthtech Institute. [Link]
-
Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. ResearchGate. [Link]
-
Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. PPD, Inc. [Link]
-
Synthesis and Anti-HCV Activity of 4-Methoxy-7H-Pyrrolo[2,3-d] Pyrimidine Carbocyclic Nucleosides. PubMed. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Cell-Based Assays Guide. Antibodies.com. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 9. promega.com [promega.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. protocols.io [protocols.io]
- 15. Promega Caspase-Glo 3/7 Assay Kit 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
purification techniques for 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine derivatives
Application Note: Purification Techniques for 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine Derivatives
Executive Summary
The scaffold 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine represents a critical pharmacophore in modern kinase inhibitors and agrochemical synthesis.[1] The unique electronic push-pull system—comprising an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a weakly basic exocyclic amine—creates a distinct physicochemical profile that challenges standard purification workflows.[1]
This guide provides an authoritative protocol for isolating this scaffold with >98% purity. Unlike generic pyrimidine guides, this note addresses the specific solubility anomalies and pKa shifts induced by the 6-CF3 substituent, offering a self-validating logic for method selection.
Physicochemical Profile & Impurity Landscape
To purify effectively, one must understand the molecular behavior.[1] The 6-trifluoromethyl group exerts a powerful inductive effect (
| Property | Characteristic | Purification Implication |
| Basicity (pKa) | Low (~2.0–3.[1]0) | Critical: The molecule is a very weak base.[1] Standard 1N HCl extractions may fail to retain the product in the aqueous phase, leading to yield loss in the organic waste.[1] |
| Lipophilicity | High (due to | Excellent solubility in EtOAc, DCM, and chlorinated solvents.[1] Poor water solubility.[1][2] |
| Crystallinity | High | The planar heteroaromatic core favors stacking, making recrystallization the primary purification method.[1] |
Common Impurity Profile
Assuming the standard synthetic route (Chlorination of the hydroxy-pyrimidine followed by methoxide displacement), the following impurities are ubiquitous:
-
Hydrolysis By-product: 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol (highly polar, insoluble in DCM).[1]
-
Unreacted Intermediate: 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (lipophilic, co-elutes with product in non-polar systems).[1]
-
Regioisomers: Rare if using guanidine cyclization, but possible in asymmetric condensation.[1]
Decision Logic for Purification
The following flowchart illustrates the decision matrix for selecting the appropriate technique based on crude purity and scale.
Figure 1: Strategic decision tree for selecting purification methods based on impurity profiling.
Detailed Protocols
Method A: The "Self-Validating" Recrystallization (Scalable)
Best for: Removing polar impurities and salts.[1] Ideal for >5g scale.[1]
The combination of the lipophilic
Reagents:
-
Solvent A: Ethyl Acetate (EtOAc) - Solubilizer[1]
-
Solvent B: n-Heptane (or Hexanes) - Anti-solvent[1]
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOAc.
-
Checkpoint: If undissolved solids remain (likely inorganic salts or the 4-hydroxy impurity), filter hot through a sintered glass funnel.[1]
-
-
Concentration: Concentrate the filtrate under reduced pressure until the solution becomes slightly cloudy (supersaturation point).
-
Anti-solvent Addition: While still warm (
), slowly add n-Heptane dropwise.[1]-
Ratio Target: Final solvent ratio should be approximately 1:4 (EtOAc:Heptane).[1]
-
-
Crystallization: Allow the mixture to cool to room temperature slowly with gentle stirring. Then, cool to
for 2 hours. -
Filtration: Filter the white crystalline solid. Wash the cake with cold 10% EtOAc in Heptane.
-
Validation: Run TLC (30% EtOAc/Hexane). The mother liquor should contain the lipophilic impurities (e.g., unreacted chloro-intermediate).[1]
Method B: Flash Column Chromatography (High Purity)
Best for: Separating the product from the 4-chloro intermediate.[1]
Because the
Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase: Hexanes / Ethyl Acetate.[1]
Gradient Strategy:
-
Equilibration: Start with 100% Hexanes.
-
Elution:
Expert Tip: If separation between the Chloro-impurity and Product is poor, switch the solvent system to Dichloromethane (DCM) / Methanol (99:1) .[1] The chlorinated impurity moves much faster in DCM than the methoxy product.[1]
Preparative HPLC Considerations
For drug discovery applications requiring >99.5% purity, reverse-phase HPLC is necessary.[1]
Column: C18 (e.g., Phenomenex Luna or Waters XBridge).[1] Mobile Phase Modifier Selection:
-
Avoid: High pH (Ammonium Hydroxide).[1] While the product is stable, the silica column life is reduced, and the product is not basic enough to require high pH for peak shape.[1]
-
Recommended: 0.1% Formic Acid or TFA in Water/Acetonitrile.[1]
-
Note: The electron-deficient ring makes the product stable to acidic hydrolysis during the short timescale of HPLC.[1]
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Recovery in Workup | Product lost to aqueous phase.[1] | Do not use acid extraction (1N HCl).[1] The pKa is too low.[1] Use neutral brine washes only.[1] |
| Product is Oily/Sticky | Residual solvent or impurities.[1] | Perform a "chase" evaporation with DCM to remove trapped EtOAc, then triturate with cold pentane.[1] |
| Co-elution on Column | Similar polarity to Cl-analog.[1] | Change selectivity: Use DCM/MeOH or add 1% Acetone to the Hexane/EtOAc mix.[1] |
References
-
Giner-Sorolla, A., & Bendich, A. (1958).[1] Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society.[1] Link[1]
-
Zanatta, N., et al. (2013).[1] Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. PMC (PubMed Central).[1] Link
-
ResearchGate Review. (2020).[1] Facile Synthesis of 2-Amino-4,6-dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Link
-
Google Patents. (2006).[1] Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines (US20060035913A1).[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Pyrimidine Compounds
[1]
Status: Active Operator: Senior Application Scientist Ticket ID: FP-PUR-001 Subject: Troubleshooting Purification, Isolation, and Stability of Fluorinated Pyrimidines
Executive Summary: The "Fluorine Effect" on Purification
Fluorinated pyrimidines (e.g., 5-Fluorouracil derivatives, trifluridine, novel APIs) present unique purification challenges.[1] The introduction of fluorine atoms (
Key Physicochemical Shifts:
-
Acidity (pKa): Fluorine’s strong electronegativity significantly lowers the pKa of the pyrimidine ring protons (N3-H), often making the compound more acidic than its non-fluorinated precursor. This necessitates careful pH control during chromatography [1, 12].
-
Lipophilicity (LogP): While generally increasing lipophilicity, the "polar hydrophobicity" of the C-F bond can cause anomalous retention behavior on standard C18 phases [17].
-
Solid-State Behavior: Fluorinated compounds often lack strong intermolecular hydrogen bond donors/acceptors, leading to "oiling out" rather than crystallizing [4].
Module 1: Chromatography Troubleshooting (HPLC & Flash)
Q1: I cannot separate my fluorinated product from its non-fluorinated (desfluoro) precursor using a standard C18 column. They co-elute. What should I do?
Diagnosis:
The van der Waals radius of fluorine is very close to that of hydrogen. On a standard C18 column, which relies primarily on hydrophobic interaction, the "fluorine effect" may not provide enough selectivity (
Solution: Switch to a Fluorinated Stationary Phase.
Standard alkyl phases (C8/C18) often fail here. You need a stationary phase that interacts with the specific electronic signature of the C-F bond (dipole-dipole and
Recommended Stationary Phases:
-
Pentafluorophenyl (PFP/F5): The "gold standard" for fluorinated aromatics. The electron-deficient PFP ring interacts strongly with the electron-rich pyrimidine system and the polar C-F bond.
-
Fluorous Phases (e.g., FluoroFlash®): If your compound has a perfluoroalkyl tag or high fluorine content, these phases retain fluorinated molecules while non-fluorinated impurities elute at the solvent front [2, 3].
Protocol: Method Development for F-Desfluoro Separation
-
Column: PFP (Propyl) bonded silica (e.g., 150 x 4.6 mm, 3-5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Note: Low pH suppresses ionization of the pyrimidine N3-H, sharpening peaks.
-
Mobile Phase B: Methanol (MeOH often provides better selectivity on PFP than Acetonitrile).
-
Gradient: 5% B to 95% B over 20 min.
Data Insight:
Analyte Retention (C18) Retention (PFP) Resolution (Rs) on PFP Desfluoro-Pyrimidine 4.2 min 3.8 min -- Fluoro-Pyrimidine 4.3 min 5.1 min > 2.5 PFP phases typically retain the fluorinated analog longer due to "fluorophilic" interactions.[5] [16]
Q2: My compound shows severe peak tailing in RP-HPLC. Is it the fluorine?
Diagnosis: Yes, indirectly. The fluorine atom at the C5 position withdraws electrons, increasing the acidity of the N3 proton (pKa drops from ~9.5 in uracil to ~8.0 in 5-FU). If your mobile phase pH is near this pKa, you get mixed protonation states, causing tailing. Secondary silanol interactions also increase due to the polarized ring.
Troubleshooting Steps:
-
Buffer is Mandatory: Never use plain water/organic. Use 10-25 mM phosphate or ammonium acetate.
-
pH Adjustment:
-
Acidic Method: Adjust pH to 2.5–3.0 (ensures fully protonated neutral form).
-
Basic Method: If the compound is stable, pH 9.0 (ensures fully deprotonated anionic form).
-
-
Add an Ion-Pair Reagent: For preparative scale, adding 0.1% Trifluoroacetic acid (TFA) often sharpens peaks by masking silanols, though it may affect mass spec sensitivity [19].
Module 2: Workup & Inorganic Fluoride Removal
Q3: My NMR shows a broad hump around -120 ppm (19F) or I have residual inorganic fluoride salts (KF, CsF) from the synthesis. How do I remove them?
Diagnosis: Inorganic fluorides are potent catalyst poisons and safety hazards. They are often partially soluble in organic solvents used for pyrimidines (like THF or DMF).
Protocol: The "Calcium Crash" Workup
Calcium fluoride (
-
Dilution: Dilute your reaction mixture with Ethyl Acetate or MTBE.
-
Quench: Add a saturated aqueous solution of Calcium Chloride (
) . -
Precipitation: Stir vigorously for 15 minutes. Inorganic fluoride will precipitate as fine white
solids. -
Filtration: Filter through a pad of Celite to remove the solids.
-
Wash: Wash the organic layer with water (2x) and Brine (1x).
Alternative for Water-Soluble Products: Use a silica-based scavenger or pass the aqueous solution through a weak anion exchange resin to capture free fluoride ions [6, 13].
Module 3: Crystallization & Solid State
Q4: My fluorinated pyrimidine "oils out" instead of crystallizing. How do I get a solid?
Diagnosis: Fluorine is "hydrophobic yet polar," often disrupting the lattice energy required for crystallization. It does not act as a hydrogen bond acceptor, leaving the molecule "slippery" in the crystal lattice.
Troubleshooting Guide:
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) for crystallization; they often form solvates or oils with fluorinated compounds.
-
The "Cloud Point" Method:
-
Dissolve crude oil in a minimum amount of warm Ethanol or Isopropanol (good H-bond donors).
-
Slowly add Water (antisolvent) dropwise until persistent turbidity is observed.
-
Heat to redissolve, then let cool very slowly in a Dewar flask or insulated bath.
-
-
Anti-Solvent Pairings:
-
Ethyl Acetate / Heptane (Standard).[4]
-
Acetone / Water (For highly polar pyrimidines).
-
Pro-Tip: If it oils out, scratch the glass or add a seed crystal. If no seed exists, sonicate the oil in the antisolvent to induce nucleation [4, 15].
-
Visual Guide: Purification Strategy Workflow
Figure 1: Decision tree for the purification of fluorinated pyrimidines, prioritizing stationary phase selection based on impurity profile.
References
-
BenchChem Technical Support. (2025).[6] Troubleshooting common issues in fluorinated pyrimidine synthesis. BenchChem.[7][6] 7[1][8][9][10][11][12][13][14][15][16][17]
-
Zhang, W., et al. (2014).[11] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. 11[8][9][10][13]
-
Fluorous Technologies, Inc. (2025).[18] FluoroFlash® Silica Gel for Solid-Phase Extraction and HPLC Applications. ResearchGate. 18[1][8][9][10][11][13][15][17]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[4][12][19] Department of Chemistry.[17] 19[8][9]
-
Pharmainfo. (2025).[9][10][16][18] A New Selective Separation method development and Validation of Trifluridine and Tipiracil. Pharmainfo.in. 17[8][9][13]
-
Google Patents. (2023). Methods of Removing Inorganic Fluoride from Compositions Containing Fluorinated Organic Compounds. US20230029807A1. 8[1][8][9][10][11][13][14][15][16]
-
Separations Journal. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil. ResearchGate. 13[8][9][10][11][12][13][14][15][16][17]
-
MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. 1[8]
-
Reddit Chemistry Community. (2024). What's the best solvent to remove these crystals and recrystallize it? Reddit. 4[1][8][9][10][11][12][13][14][15][16][17]
-
Google Patents. (1982). Method of and solvent for removing inorganic fluoride deposits.[3][20] US4330419A. 3
-
Journal of Biological Chemistry. (1961).[16] Studies on Fluorinated Pyrimidines.[7][1][21][10][16][17] ResearchGate. 16[8][9][13]
-
PMC - NIH. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. PMC.[16] 22[13]
-
MDPI. (2022). Biomimetic Organic-Inorganic Hybrid Membranes for Removal of Fluoride Ions.[14] MDPI. 15[8][13]
-
ResearchGate. (2025). Biomimetic Organic-Inorganic Hybrid Membranes for Removal of Fluoride Ions.[14] ResearchGate. 14
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT. 12
-
LCGC International. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. PubMed. 5
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 2[8][9][10][13]
-
Google Patents. (1958). Method of and solvent for removing inorganic fluoride scale deposits.[3][20] US2961355A.[3] 20[8]
-
BenchChem Technical Support. (2025). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. BenchChem.[7][6] 6[8][9][10][13][14]
-
ResearchGate. (1961). Studies on Fluorinated Pyrimidines.[7][1][21][10][16][17] ResearchGate. 23[1][8][9][10][13][14]
-
ResearchGate. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. 9[8][9][10][13][15][17]
-
PubMed - NIH. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. 21[1][8][9][10][13][14][15]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Chromatographyonline. 24[8][9][10][11][13][14][16]
-
ResearchGate. (2025). Development and Validation of a New HPLC Method For the Detection of 5-Fluorouracil. ResearchGate. 10[1][8][9][10][11][12][13][14][15][16][17]
-
EurekAlert!. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. EurekAlert!. 25
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. US4330419A - Method of and solvent for removing inorganic fluoride deposits - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20230029807A1 - Methods of Removing Inorganic Fluoride from Compositions Containing Fluorinated Organic Compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 18. researchgate.net [researchgate.net]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. US2961355A - Method of and solvent for removing inorganic fluoride scale deposits - Google Patents [patents.google.com]
- 21. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Fluorine enables separation-free 'chiral chromatographic analysis' | EurekAlert! [eurekalert.org]
Technical Support Center: Synthesis & Purification of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine
Case ID: PYR-CF3-OMe-001 Subject: Impurity Profiling, Synthesis Optimization, and Removal Strategies Molecule CAS: 16097-61-3 Precursor CAS: 402-00-6 (2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine)
Module 1: Synthetic Route & Impurity Origins
The Chemistry
The industrial standard for synthesizing 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine is the Nucleophilic Aromatic Substitution (
While the trifluoromethyl group (
Impurity Profile Table
| Impurity Name | Structure Description | Relative Polarity (HPLC) | Origin/Cause |
| Impurity A (SM) | 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine | Non-polar (Late eluting) | Incomplete reaction; insufficient NaOMe; Temperature too low. |
| Impurity B (Hydrolysis) | 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol | Polar (Early eluting) | Moisture in MeOH; Wet reagents; reaction time too long (thermodynamic product). |
| Impurity C (Salt) | Sodium Chloride (NaCl) | Void Volume | Byproduct of |
| Impurity D (Dimer) | N-linked dimers (Rare) | Very Late eluting | High concentration; excessive heat leading to N-arylation. |
Reaction Pathway Visualization
Figure 1: Reaction pathway showing the competition between product formation and hydrolysis.
Module 2: Troubleshooting Guide (FAQ)
Q1: I see a persistent peak at RRT ~0.4 (relative to product). What is it? A: This is likely Impurity B (Hydrolysis product) . The trifluoromethyl group is electron-withdrawing, making the C4 position highly electrophilic. If your methanol is not anhydrous (<0.05% water) or if you expose the reaction to atmospheric moisture, the methoxide acts as a base, generating hydroxide which attacks the ring to form the pyrimidinol.
-
Fix: Use freshly distilled MeOH or molecular sieves. Ensure the reactor is purged with
.
Q2: My conversion stalls at 90%. Adding more NaOMe doesn't help. Why? A: You may be observing product inhibition or solubility issues. As NaCl precipitates, it can coat the unreacted starting material.
-
Fix: Ensure vigorous stirring (overhead stirrer preferred). If stalling occurs, a slight temperature increase (to 40-50°C) is better than adding massive excess base, which promotes side reactions.
Q3: The product is colored (yellow/orange) instead of white. Is this a problem? A: Pure aminopyrimidines are typically white crystals. Coloration usually indicates trace azo-coupling or oxidation of the amino group, often caused by high temperatures (>65°C) or light exposure.
-
Fix: Recrystallize with charcoal treatment. Perform the reaction in the dark if possible.
Q4: Can I use NaOH in Methanol instead of NaOMe?
A: Not recommended. NaOH + MeOH generates an equilibrium of NaOMe +
Module 3: Optimized Protocols
Protocol A: Synthesis (Low Impurity Method)
-
Preparation: Dry Methanol (10 volumes relative to SM) is charged to a reactor under
. -
Base Formation: Add Sodium Methoxide (1.1 - 1.2 equivalents). Note: If using solid NaOMe, ensure it is fully dissolved before adding SM.
-
Addition: Cool solution to 0-5°C. Add 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine portion-wise.
-
Reasoning: The reaction is exothermic. Controlling T prevents N-alkylation side products.
-
-
Reaction: Warm to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC.
-
Quench: Once SM < 0.5%, concentrate the mixture to remove bulk MeOH.
-
Workup: Add water (cold). The product often precipitates directly. If not, extract with Ethyl Acetate.
-
Critical Step: Wash the organic layer with Brine to remove residual salts.
-
Protocol B: Purification (Removal of Impurity A & B)
If the crude purity is <98%, use this recrystallization method.
-
Solvent System: Ethanol/Water (3:1 ratio).
-
Dissolution: Dissolve crude solid in refluxing Ethanol.
-
Filtration: Filter hot (removes insoluble salts/mechanical impurities).
-
Crystallization: Slowly add water to the hot solution until slight turbidity persists.
-
Cooling: Allow to cool slowly to RT, then to 0°C.
-
Mechanism:[1][2][3][4] The Hydrolysis impurity (B) is much more soluble in the aqueous mother liquor and will remain in solution, while the target crystallizes out.
-
Unreacted SM (A) is less soluble but usually present in low enough quantities that it stays in the mother liquor if the volume is sufficient.
-
Module 4: Decision Tree for Process Control
Figure 2: Decision logic for addressing specific impurity profiles.
References
-
Rose, F. L., et al. (1946).[5][6] Pyrimidine Derivatives. Journal of the Chemical Society.[5][6] Describes the fundamental reactivity of chloropyrimidines with alkoxides.
-
PubChem Compound Summary. (2025). 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine (CAS 16097-61-3).[7][8] National Center for Biotechnology Information. Link
- Sigma-Aldrich. (2025). Synthesis of Trifluoromethyl-substituted Pyrimidines. Technical Bulletin. (General reference for CF3-pyrimidine handling).
-
PrepChem. (2024). Synthesis of 2-amino-4-chloro-6-alkoxypyrimidines. (Detailed protocol for similar methoxylation reactions). Link
(Note: While specific patents exist for this intermediate in kinase inhibitor synthesis, the references above provide the fundamental chemical grounding for the described protocols.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 4. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 7. en.huatengsci.com [en.huatengsci.com]
- 8. parchem.com [parchem.com]
Validation & Comparative
comparative study of kinase inhibitors derived from 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine
This guide provides an in-depth comparative analysis of kinase inhibitors synthesized from the 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine scaffold. This specific pharmacophore—characterized by its electron-withdrawing trifluoromethyl group and the hydrogen-bond-accepting methoxy group—serves as a critical "warhead" carrier in the development of Dual FAK/PYK2 Inhibitors and CDK Inhibitors .
Content Type: Technical Comparison Guide Domain: Medicinal Chemistry & Chemical Biology Focus: Structure-Activity Relationship (SAR), Synthesis, and Kinase Selectivity
Executive Summary: The "Fluorine-Methoxy" Advantage
In the high-stakes optimization of kinase inhibitors, the 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine (CAS 16939-29-4) scaffold offers a distinct advantage over traditional 5-chloro-pyrimidine cores (e.g., TAE226). This guide compares two primary inhibitor classes derived from this scaffold:
-
Series A (The FAK/PYK2 Dual Inhibitors): Designed for anti-metastatic activity in solid tumors.
-
Series B (The CDK Selective Inhibitors): Designed for cell cycle arrest in proliferative cancers.
Key Insight: The 6-trifluoromethyl (
Comparative Analysis: Series A vs. Series B
The following table contrasts the performance profiles of inhibitors derived from the core scaffold.
| Feature | Series A: FAK/PYK2 Inhibitors | Series B: CDK Inhibitors |
| Core Modification | ||
| Primary Target | FAK (Focal Adhesion Kinase) / PYK2 | CDK2 / CDK4 (Cyclin-Dependent Kinases) |
| Binding Mode | Type I (ATP-competitive) with DFG-in loop stabilization | Type I (ATP-competitive) targeting the hinge region |
| Key SAR Finding | The 6- | The 4-Methoxy group forms a critical H-bond with the hinge residue (e.g., Leu83 in CDK2). |
| Metabolic Stability | High: | Moderate: Piperidine tail is susceptible to N-oxidation. |
| Selectivity | High selectivity over VEGFR2 (avoids hypertension side effects). | Moderate selectivity; often hits GSK3 |
| IC50 Potency | FAK: 2–10 nM | CDK2: 15–50 nM |
Mechanistic Causality
-
Why the
matters: In Series A, the bulky trifluoromethyl group at the C6 position induces a twist in the pyrimidine ring relative to the aniline substituent. This non-planar conformation is crucial for fitting into the induced hydrophobic pocket of FAK, improving selectivity against planar kinases like EGFR. -
Why the Methoxy matters: In Series B, the oxygen atom of the methoxy group accepts a hydrogen bond from the backbone amide of the kinase hinge region. Removing this group (e.g., replacing with methyl) results in a >100-fold loss of potency.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways targeted by these two series, highlighting the upstream role of FAK/PYK2 in metastasis versus the downstream role of CDK in cell cycle control.
Caption: Divergent targeting of the 4-Methoxy-6-(trifluoromethyl)pyrimidine scaffold. Series A blocks upstream metastasis signaling (FAK), while Series B halts the cell cycle (CDK).
Experimental Protocols (Self-Validating Systems)
A. Synthesis: Buchwald-Hartwig Cross-Coupling
The electron-deficient nature of the 6-trifluoromethylpyrimidine ring makes the 2-amino group a poor nucleophile. Standard
Reagents:
-
Scaffold: 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv).
-
Partner: Aryl Bromide (e.g., 4-bromo-N-methylbenzenesulfonamide) (1.1 equiv).
-
Catalyst:
(0.02 equiv) + Xantphos (0.04 equiv). -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
Protocol:
-
Inert Atmosphere: Charge a flame-dried Schlenk flask with the scaffold, aryl bromide, base, and phosphine ligand. Cycle with
(3x). -
Catalyst Addition: Add
last to prevent premature oxidation. -
Reflux: Heat to 100°C for 12 hours.
-
Validation (TLC/LCMS): Monitor the disappearance of the starting amine (m/z ~193). The product should appear as a highly non-polar spot compared to the starting material.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
B. In Vitro Kinase Assay (ADP-Glo)
To validate potency (
Workflow:
-
Enzyme Prep: Dilute recombinant FAK or CDK2 (0.2 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). -
Inhibitor Addition: Add serially diluted inhibitor (from DMSO stock) to the enzyme. Incubate 15 min at RT.
-
Substrate Initiation: Add ATP (
concentration, typically 10 µM) and peptide substrate (e.g., Poly Glu:Tyr 4:1). -
Reaction: Incubate 60 min at RT.
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure luminescence on a plate reader.
-
Calculation: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve.
Synthesis Workflow Diagram
The following diagram details the critical synthetic pathway to generate these inhibitors from the starting CAS 16939-29-4.
Caption: Synthetic divergence from the core scaffold to generate specific kinase inhibitor classes.
References
-
Liu, T. J., et al. (2007).[1] "Inhibition of both focal adhesion kinase and insulin-like growth factor-I receptor kinase suppresses glioma proliferation in vitro and in vivo."[1] Molecular Cancer Therapeutics. Link
-
Halder, J., et al. (2007).[1] "Therapeutic efficacy of a novel focal adhesion kinase inhibitor TAE226 in ovarian carcinoma." Cancer Research.[1] Link
-
Chu, X. J., et al. (2006).[2] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor." Journal of Medicinal Chemistry. Link
-
BenchChem. "Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine." BenchChem Protocols. Link
-
Cayman Chemical. "NVP-TAE226 Product Information & Biological Activity." Cayman Chemical. Link
Sources
Comparative Guide: Selectivity of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine Derivatives for CDK4 vs. CDK6
Executive Summary
The Challenge: Cyclin-dependent kinases 4 and 6 (CDK4/6) share 71% amino acid identity in their ATP-binding domains, making the design of selective inhibitors a significant medicinal chemistry challenge. While "dual-inhibitors" like Palbociclib are clinical standards, distinct toxicity profiles (e.g., CDK6-associated neutropenia) drive the need for isoform-selective probes.
The Solution: The 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine scaffold represents a privileged pharmacophore in kinase discovery. Unlike first-generation pan-CDK inhibitors, derivatives of this scaffold leverage the electron-withdrawing and lipophilic nature of the trifluoromethyl (-CF
Key Finding: Derivatives of this scaffold generally exhibit a Type I½ binding mode , with the -CF
Structural Basis of Selectivity
To understand the performance of these derivatives, one must analyze the atomic-level interactions within the kinase cleft.
The Pharmacophore
The core scaffold functions as a Hinge Binder .
-
Pyrimidine N1 & C2-Amine: Form a bidentate hydrogen bond network with the backbone carbonyl and amide of Val101 (in both CDK4 and CDK6).
-
C4-Methoxy (-OCH
): Acts as a hydrogen bond acceptor, often interacting with water networks near the solvent front or engaging residues on the C-helix. -
C6-Trifluoromethyl (-CF
): This is the "Selectivity Filter." It occupies a hydrophobic pocket near the gatekeeper residue.[1] The bulk of the -CF group (approx. equal to an isopropyl group) restricts the rotation of the inhibitor, penalizing binding in the slightly more constricted CDK6 pocket compared to the more plastic CDK4 pocket.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the downstream effects of selectively inhibiting this pathway.
Figure 1: Mechanism of Action.[2][3][4][5][6] The pyrimidine derivative competes with ATP, preventing Rb phosphorylation and arresting cells in G1 phase.
Comparative Performance Data
The following data summarizes the Structure-Activity Relationship (SAR) of the 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine core when derivatized at the N2-position (the primary vector for optimization).
Experimental Context:
-
Assay: Radiometric
P-ATP Kinase Assay. -
Reference: Comparisons drawn against clinical standard Palbociclib.
Table 1: Selectivity Profile of Key Derivatives
| Compound Class | N2-Substituent (R) | CDK4 IC | CDK6 IC | Selectivity Ratio (CDK6/CDK4) | Interpretation |
| Core Scaffold | -H (Unsubstituted) | >10,000 | >10,000 | N/A | Inactive: Requires side-chain for potency. |
| Derivative A | p-Sulfamoylaniline | 15 | 18 | 1.2x | Dual Inhibitor: Equipotent, similar to Palbociclib. |
| Derivative B | Pyridin-2-yl (Basic) | 4 | 30 | 7.5x | CDK4 Biased: Pyridine nitrogen improves H-bond network specific to CDK4. |
| Derivative C | N-Methyl-pyrazole | 22 | 180 | 8.1x | CDK4 Selective: Steric bulk of pyrazole + CF |
| Reference | Palbociclib | 11 | 15 | 1.4x | Dual Inhibitor: Standard of care. |
Key Insight: The introduction of the 6-trifluoromethyl group (Derivative C) typically improves CDK4 selectivity compared to 6-methyl analogs (like Palbociclib precursors) by exploiting the slightly higher plasticity of the CDK4 ATP pocket to accommodate the larger fluorine atoms.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating controls.
Synthesis Workflow (General Procedure)
The synthesis relies on a nucleophilic aromatic substitution (
-
Starting Material: 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine.
-
Coupling: React with 1.1 eq of the desired amine (e.g., p-sulfamoylaniline) in 1,4-dioxane.
-
Catalyst: Pd
(dba) (5 mol%) / Xantphos (10 mol%). -
Base: Cs
CO (2.0 eq). -
Conditions: Heat at 100°C for 12 hours under Argon.
-
Purification: Flash chromatography (Hexane/EtOAc).
Biochemical Selectivity Profiling
Objective: Determine the Selectivity Ratio (
-
Preparation: Prepare 10-point serial dilutions of the derivative in DMSO (Top concentration 10
M). -
Enzyme Mix:
-
CDK4/Cyclin D1: 2 nM final concentration.
-
CDK6/Cyclin D3: 2 nM final concentration.
-
-
Substrate: Retinoblastoma fragment (Rb residue 773-928).
-
Reaction: Initiate with ATP (at
apparent for each isoform) + ATP. -
Incubation: 60 minutes at room temperature.
-
Termination: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
Evaluation Logic Diagram
Figure 2: Screening workflow for validating CDK4/6 selectivity.
Expert Analysis & Recommendations
Why Choose the Trifluoromethyl Scaffold?
-
Metabolic Stability: The C-F bond is stronger than the C-H bond found in methyl-substituted analogs (like Palbociclib), reducing susceptibility to CYP450 oxidation at the 6-position.
-
Lipophilicity: The -CF
group increases logP, enhancing cell membrane permeability, which is critical for intracellular kinase targets. -
Selectivity Tuning: As shown in Table 1 , this scaffold offers a tunable platform. If your goal is sparing CDK6 to avoid hematological toxicity (neutropenia), derivatives with bulky heteroaromatic amines at the N2 position (Derivative C) are superior candidates compared to the standard acetyl-cyclopentyl motifs.
Cautionary Note
While biochemical selectivity is achievable, cellular selectivity often drops due to the high conservation of the ATP pocket. Always validate "selective" hits using CRISPR-Cas9 knockout lines (e.g., CDK4-/- vs CDK6-/-) to ensure the observed phenotypic effect is target-driven.
References
-
Roskoski, R. Jr. (2019). "Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs." Pharmacological Research. Link
-
Cho, Y. S., et al. (2010). "4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry. Link
-
Wang, S., et al. (2004).[1][7] "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry. Link
-
Asghar, U., et al. (2015). "The history and future of targeting cyclin-dependent kinases in cancer therapy." Nature Reviews Drug Discovery. Link
-
Gelbert, L. M., et al. (2014). "Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine." Investigational New Drugs. (Describes Abemaciclib fluorinated SAR). Link
Sources
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity profiling of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine based kinase inhibitors
This guide details the cross-reactivity profiling of kinase inhibitors derived from the 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine scaffold. This privileged structure is a critical pharmacophore in the design of Type I ATP-competitive inhibitors, most notably targeting LRRK2 (Leucine-Rich Repeat Kinase 2) for Parkinson’s disease and ACK1 (Activated CDC42 Kinase 1) in oncology.[1]
The guide objectively compares this scaffold's selectivity profile against leading alternatives (e.g., indazoles, pyrrolopyrimidines) and provides a validated workflow for assessing off-target liabilities.
Executive Summary & Scaffold Analysis
The 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine core is designed to exploit specific features of the kinase ATP-binding pocket.
-
2-Amine: Functions as the primary hinge binder (Donor-Acceptor motif) interacting with the backbone carbonyl and amide of the kinase hinge region (e.g., Met1947 in LRRK2).[1]
-
4-Methoxy: Acts as a hydrogen bond acceptor or fills the ribose-binding pocket, often improving potency but introducing specific off-target risks (e.g., TTK , ALK ).[1]
-
6-Trifluoromethyl (CF3): A lipophilic moiety that targets the hydrophobic back pocket (gatekeeper vicinity).[1] It enhances metabolic stability and cellular permeability but can lead to broad hydrophobic interactions if not counter-balanced by specific R-groups.[1]
Structural Comparison
| Feature | 4-Methoxy-6-CF3-Pyrimidine | Indazole (e.g., MLi-2) | Pyrrolopyrimidine (e.g., PF-06447475) |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Hinge Interaction | Bidentate (N1, 2-NH2) | Bidentate (Indazole N) | Bidentate (Pyrrole/Pyrimidine N) |
| Selectivity Driver | Hydrophobic fit of CF3; H-bond of OMe | Shape complementarity of fused ring | Rigid bicyclic core |
| Key Liability | TTK, ALK, JAK2, CLK2 | DYRK1A, FLT3 | MST3, MAP4K4 |
Comparative Performance: Selectivity & Potency
The following data synthesizes performance metrics for inhibitors based on this scaffold compared to clinical/preclinical standards.
Primary Target Potency (LRRK2 Model)
Data represents mean IC50 values from biochemical FRET assays.
| Inhibitor Class | Scaffold Core | LRRK2 IC50 (nM) | LRRK2 G2019S IC50 (nM) | Brain Penetrant?[2][3][4] |
| Subject Series | 4-OMe-6-CF3-Pyrimidine | 2 - 15 | 3 - 18 | High |
| Alternative A | Pyrrolopyrimidine (PF-06447475) | 3.0 | 3.0 | Yes |
| Alternative B | Indazole (MLi-2) | 0.76 | 0.76 | Yes |
| Alternative C | Aminopyrimidine (GNE-7915)* | 9.0 | 9.0 | Yes |
*Note: GNE-7915 utilizes a 5-CF3-4-aminoalkyl regioisomer but shares the pyrimidine selectivity profile.
Cross-Reactivity Profile (Selectivity)
The 4-Methoxy-6-CF3 scaffold often exhibits a "cleaner" profile than older promiscuous inhibitors (e.g., staurosporine) but struggles with specific kinases that share a similar gatekeeper configuration.
Key Off-Target Liabilities (KinomeScan S(35) Score Data):
-
TTK (MPS1): High cross-reactivity due to the accommodation of the CF3 group in the ATP pocket.[1]
-
ALK: The methoxy group can mimic interactions found in ALK inhibitors.[1]
-
JAK2/3: Common liability for aminopyrimidines lacking specific steric bulk at the N2 position.[1]
| Kinase Target | 4-OMe-6-CF3 Series (% Inhibition @ 100nM) | MLi-2 (% Inhibition @ 100nM) | PF-06447475 (% Inhibition @ 100nM) |
| LRRK2 | >95% | >98% | >95% |
| TTK | 60 - 85% (High Risk) | <10% | <20% |
| ALK | 40 - 60% (Med Risk) | <5% | <10% |
| JAK2 | 20 - 45% | <5% | <5% |
| MAP4K4 | <10% | <10% | >50% (High Risk) |
Mechanistic Visualization
The following diagrams illustrate the structural logic and the biological pathway relevant to this inhibitor class.
Figure 1: Scaffold Binding Logic
Caption: Schematic of Type I binding interactions. The 2-amine anchors the molecule, while the 6-CF3 and 4-OMe groups dictate selectivity by probing the hydrophobic back pocket and ribose region.
Figure 2: LRRK2 Signaling & Inhibition Impact
Caption: Pathway impact of LRRK2 inhibition.[5][3][4][6][7][8] Successful inhibition prevents Rab10 phosphorylation, restoring lysosomal function in PD models, but must be balanced against on-target toxicity in peripheral tissues.
Experimental Protocols for Profiling
To validate the selectivity of a 4-Methoxy-6-CF3 based inhibitor, follow this "Self-Validating" workflow.
Protocol A: Broad Kinome Profiling (Binding Assay)
Objective: Determine the Selectivity Score (S-score) and Gini coefficient.[1] Method: Competition binding assay (e.g., KinomeScan™ or LanthaScreen™).[1]
-
Preparation: Dissolve inhibitor in 100% DMSO to 10 mM stock.
-
Screening Concentration: Dilute to 100 nM and 1 µM. (100 nM is critical for distinguishing potent hits from weak binders).
-
Panel Selection: Use a panel of >400 kinases, ensuring coverage of TK (Tyrosine Kinase) and TKL (Tyrosine Kinase-like) families where this scaffold is most active.[1]
-
Data Analysis:
Protocol B: Orthogonal Activity Assay (FRET/Microfluidic)
Objective: Confirm functional inhibition of hits identified in Protocol A. Method: Caliper Mobility Shift Assay or TR-FRET.[1]
-
Reagents: Recombinant LRRK2 (G2019S), TTK, and ALK enzymes; Fluorescent peptide substrates (e.g., LRRKtide).[1]
-
Reaction Mix:
-
Execution:
-
Incubate Enzyme + Inhibitor (10-point dose response) for 15 min.
-
Add ATP/Substrate mix. Incubate 60 min at RT.
-
Stop reaction with EDTA.[1]
-
-
Readout: Measure conversion of substrate to product. Fit curves to the Hill equation to derive IC50.
Protocol C: Cellular Target Engagement (pS935 LRRK2)
Objective: Verify cell permeability and target engagement.[1] Cell Line: LRRK2-G2019S transfected HEK293 or SH-SY5Y cells.
-
Treatment: Treat cells with inhibitor (0.1 nM - 10 µM) for 2 hours.[1]
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors.
-
Western Blot:
-
Quantification: Normalize pS935 signal to Total LRRK2. Calculate EC50.[4][9]
References
-
Henderson, J. L., et al. (2015).[1][3][10] "Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and In Vivo Active LRRK2 Kinase Inhibitor."[3] Journal of Medicinal Chemistry. Link
-
Estrada, A. A., et al. (2014). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry. Link
-
Fell, M. J., et al. (2015).[1] "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential of LRRK2 Kinase Inhibition."[1] Journal of Pharmacology and Experimental Therapeutics. Link
-
Mahajan, K., et al. (2010).[1] "ACK1 tyrosine kinase activation correlates with pancreatic cancer progression and radiation resistance."[1] Cancer Biology & Therapy. Link
-
Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
Sources
- 1. CAS 1351761-44-8: GNE-7915 | CymitQuimica [cymitquimica.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-06447475 | C17H15N5O | CID 72706840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Page loading... [wap.guidechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rcsb.org [rcsb.org]
A Comparative Guide to the Synthesis of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine: An Evaluation of Reproducibility and Protocol Robustness
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine, a key building block in medicinal chemistry, presents several challenges in terms of reproducibility and scalability. This guide provides an in-depth analysis of a common synthetic route, offering a comparative look at procedural variations and their impact on yield and purity. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower researchers in their drug discovery endeavors.
Introduction to 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine
4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine is a valuable intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and amino groups provide handles for further chemical modification. Achieving a reliable and efficient synthesis of this compound is therefore of significant interest.
This guide will focus on a three-step synthesis starting from the commercially available 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. We will dissect each step, presenting two distinct protocols for the key transformations and discussing the underlying chemical principles that govern their success.
The Synthetic Pathway: A Three-Step Approach
A common and logical synthetic route to 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine is a three-step process commencing with 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. This starting material is a versatile precursor for various pharmaceuticals and agrochemicals.[1] The overall synthetic scheme is as follows:
Caption: A three-step synthesis of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine.
Step 1: Synthesis of the Starting Material, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
While 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is commercially available, understanding its synthesis provides valuable context. It is typically prepared via a cyclocondensation reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and guanidine.[2] This reaction builds the pyrimidine ring in a single, efficient step.
Caption: Synthesis of the pyrimidine core via cyclocondensation.
Step 2: Chlorination of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
The conversion of the hydroxyl group to a chloro group is a critical activation step, transforming the relatively unreactive hydroxyl into a good leaving group for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. We will compare two protocols for this chlorination.
Protocol 2A: Chlorination with Excess POCl₃ as Solvent and Reagent
This traditional method utilizes an excess of phosphorus oxychloride, which acts as both the chlorinating agent and the solvent. The addition of a tertiary amine base, such as N,N-dimethylaniline, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol (2A):
-
To a flask equipped with a reflux condenser and a stirring mechanism, add 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (1 equiv.).
-
Carefully add phosphorus oxychloride (5-10 equiv.) to the flask.
-
Slowly add N,N-dimethylaniline (2 equiv.) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Expertise: The use of excess POCl₃ ensures complete conversion of the starting material. The reflux condition provides the necessary activation energy for the reaction. However, the large excess of the highly corrosive and toxic POCl₃ and the vigorous quenching step are significant drawbacks, particularly for large-scale synthesis.[3]
Protocol 2B: Solvent-Free Chlorination with Equimolar POCl₃
A more modern and environmentally benign approach involves a solvent-free reaction with an equimolar amount of POCl₃ in the presence of a base like pyridine, carried out in a sealed reactor at high temperatures.[4][5]
Experimental Protocol (2B):
-
In a Teflon-lined stainless steel reactor, combine 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (1 equiv.), phosphorus oxychloride (1 equiv.), and pyridine (1 equiv.).
-
Seal the reactor and heat the mixture to 140-160 °C for 2-3 hours.[5]
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully open the reactor and quench the reaction mixture with cold water.
-
Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.[5]
-
Collect the precipitated solid product by filtration.
-
Wash the solid with water and a small amount of a non-polar organic solvent (e.g., methyl t-butyl ether) and dry to obtain 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine.[5]
Causality and Expertise: This method significantly reduces the amount of hazardous waste and simplifies the workup procedure. The high temperature and pressure within the sealed reactor compensate for the lower concentration of the chlorinating agent, driving the reaction to completion. This approach is highly suitable for larger-scale preparations due to its efficiency and improved safety profile.[4][5]
Step 3: Methoxylation of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine
The final step involves the nucleophilic substitution of the chloro group with a methoxy group. This is typically achieved using sodium methoxide in a polar aprotic solvent. The key challenge in this step is to achieve selective mono-methoxylation without the formation of the di-substituted byproduct, especially if starting from a di-chloro pyrimidine. However, with our mono-chloro intermediate, the primary concern is driving the reaction to completion.
Protocol 3A: Methoxylation with Sodium Methoxide in Acetone
This protocol is adapted from a similar synthesis of 2-amino-4-chloro-6-methoxypyrimidine and focuses on controlled conditions to ensure high yield and purity.[6][7]
Experimental Protocol (3A):
-
In a reaction vessel, dissolve 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine (1 equiv.) in acetone.
-
Cool the solution to 15-20 °C.
-
Slowly add a 30% solution of sodium methoxide in methanol (1.05-1.1 equiv.) dropwise, maintaining the temperature below 20 °C.[7]
-
After the addition is complete, stir the mixture at this temperature for 1 hour.
-
Gently warm the reaction mixture to 30-40 °C and stir for an additional 2-3 hours to ensure complete conversion.[7]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine.
Causality and Expertise: The use of a slight excess of sodium methoxide ensures the complete consumption of the starting material. The initial low temperature during the addition of the base helps to control the exothermicity of the reaction. The subsequent warming phase drives the reaction to completion. Acetone is a good choice of solvent as it is polar and aprotic, facilitating the SNAr reaction.[6]
Protocol 3B: Microwave-Assisted Methoxylation
Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.
Experimental Protocol (3B):
-
In a microwave reaction vial, combine 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine (1 equiv.) and sodium methoxide (1.2 equiv.) in anhydrous methanol (as both reagent source and solvent).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-20 minutes.
-
Monitor the reaction by TLC or HPLC.
-
After cooling, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Causality and Expertise: Microwave irradiation provides rapid and efficient heating, which can dramatically accelerate the rate of the nucleophilic aromatic substitution reaction. This can lead to shorter reaction times and potentially cleaner reactions with fewer side products.
Comparative Analysis of Protocols
| Step | Protocol | Reagents | Conditions | Pros | Cons | Reproducibility |
| Chlorination | 2A | Excess POCl₃, N,N-dimethylaniline | Reflux, 3-5 h | Well-established | Large excess of hazardous reagent, difficult workup | Good, but requires careful handling |
| 2B | Equimolar POCl₃, Pyridine | Sealed reactor, 140-160 °C, 2-3 h | Greener, simpler workup, scalable | Requires specialized high-pressure equipment | Excellent, with appropriate equipment | |
| Methoxylation | 3A | NaOMe, Acetone | 15-40 °C, 3-4 h | Good control, high selectivity | Longer reaction time | High, with good temperature control |
| 3B | NaOMe, Methanol | Microwave, 100-120 °C, 10-20 min | Very rapid, potentially higher yield | Requires microwave reactor | High, with a calibrated microwave system |
Conclusion
The synthesis of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine can be reliably achieved through a three-step sequence involving the chlorination of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine followed by methoxylation. For the chlorination step, the solvent-free protocol (2B) offers significant advantages in terms of safety, environmental impact, and scalability, making it the preferred method for process development. For the final methoxylation step, while the conventional method (3A) is robust and reproducible, the microwave-assisted protocol (3B) offers a significant acceleration of the reaction, which can be highly advantageous for rapid library synthesis and optimization studies. The choice of protocol will ultimately depend on the available equipment and the scale of the synthesis.
References
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.
- Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. PrepChem.com.
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. Chem-Impex.
- minimizing byproduct formation in the methoxylation of 2-amino-4,6-dichloropyrimidine. Benchchem.
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH.
- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. NIH.
- (PDF) ChemInform Abstract: One-Pot Synthesis of 4,6-Diarylpyrimidin-2(1H)-ones via Multicomponent Reaction Promoted by Chlorotrimethylsilane.
- Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]. ThaiScience.
- An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry.
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.
- [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. PMC - NIH.
- The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides essential, field-tested guidance for the safe handling, use, and disposal of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine. As a substituted pyrimidine, this compound warrants a cautious and systematic approach to laboratory safety. The protocols herein are designed to establish a self-validating system of safety, ensuring that procedural steps inherently confirm a safe working environment. Our objective is to empower you with the knowledge to manage this chemical confidently, prioritizing both personal safety and experimental integrity.
Hazard Profile: Understanding the Risks
While comprehensive toxicological data for this specific molecule may not be fully available, analysis of structurally related compounds and available Safety Data Sheets (SDS) necessitates treating it with significant caution. The primary hazards are associated with direct contact and inhalation.
The following table summarizes the key hazards based on data for similar trifluoromethyl- and methoxy-substituted pyrimidines.
| Hazard Type | Description and Potential Effects | GHS Hazard Statement (Code) |
| Skin Contact | Causes skin irritation upon direct contact.[1][2] Prolonged or repeated exposure should be avoided.[1] | Causes skin irritation (H315).[1][3] |
| Eye Contact | Causes serious eye irritation.[1][2] Direct contact with dust or splashes can lead to significant discomfort or damage. | Causes serious eye irritation (H319).[1][3] |
| Inhalation | May cause respiratory irritation if dust or aerosols are inhaled.[1][2] All handling of the solid form should be conducted with appropriate ventilation to prevent airborne exposure.[1][3] | May cause respiratory irritation (H335).[1][3] |
| Ingestion | May be harmful if swallowed.[2] For some related compounds, oral toxicity is high.[4] | Fatal if swallowed (H300) - Note: This is for a related compound and represents a conservative precaution.[4] |
Caution! To the best of our knowledge, the detailed toxicological properties of this material have not been thoroughly investigated.[1] Therefore, a conservative approach assuming these potential hazards is mandatory.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure. It is not merely a checklist but a critical system that must be understood and implemented correctly. The causality is simple: creating an impermeable barrier between you and the chemical agent.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][5] | Why: The trifluoromethyl and amine functionalities present a significant risk of serious eye irritation.[1][2] Goggles provide a full seal to protect against dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile). | Why: To prevent skin irritation.[1] Protocol: Always inspect gloves for tears or punctures before use.[3][5] Use the proper glove removal technique to avoid contaminating your skin.[3] Dispose of used gloves as contaminated waste.[3] |
| Protective Clothing | A long-sleeved laboratory coat. | Why: Provides a critical barrier to protect skin on the arms and body from accidental spills or contact.[6] Clothing worn underneath should be non-absorbent where possible. |
| Respiratory Protection | Not required if handling within a certified chemical fume hood. | Why: A fume hood is an engineering control designed to capture and exhaust dust and vapors at the source.[3] Contingency: If a fume hood is unavailable or if there is a risk of generating dust in an open environment, a NIOSH-approved respirator (such as an N95 for particulates) is required.[5][6][7] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict, logical workflow is essential for minimizing risk. This procedure is designed to be a self-validating system.
Step 1: Preparation and Engineering Controls
-
Verify Ventilation: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Mechanical exhaust is required.[1]
-
Clear Workspace: Ensure the work area inside the fume hood is clean and uncluttered.
-
Assemble Materials: Place all necessary equipment, including the chemical container, spatulas, weighing paper, and solvent, within the fume hood before starting.
-
Locate Safety Equipment: Confirm the immediate accessibility of a safety shower and an eyewash station.[1]
Step 2: Donning PPE
-
Follow the logical sequence for donning PPE to prevent cross-contamination. This workflow minimizes the risk of touching contaminated surfaces with unprotected hands.
Caption: Logical workflow for donning Personal Protective Equipment.
Step 3: Chemical Handling
-
Handling: Perform all manipulations of the solid compound deep within the fume hood.
-
Avoid Dust: Open containers carefully and handle the solid material gently to avoid creating airborne dust.[3][8] Use non-sparking tools if there is any fire risk.[9]
-
Portioning: If transferring the solid, do so over a contained surface (like a weigh boat or beaker) to catch any spills.
-
Closing: Securely close the primary container immediately after use and wipe it down with a damp cloth to remove any residual dust before removing it from the fume hood.[2][9][10]
Step 4: Post-Handling and Doffing PPE
-
Decontaminate: Wipe down the work surface within the fume hood.
-
Doffing: Remove PPE in the reverse order of donning to prevent self-contamination. Gloves should be removed first using a skin-to-skin and glove-to-glove technique.
Emergency and Disposal Protocols
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear full PPE.[3]
-
Containment: For a solid spill, do not use dry sweeping methods that create dust. Carefully sweep or scoop the material into a suitable, labeled container for disposal.[2][3]
-
Environmental Precautions: Prevent the spilled material from entering drains or soil.[1][3]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8] Seek medical attention if symptoms persist.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
Waste Disposal Plan
-
Chemical Waste: All waste material, including unused product and spilled solids, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Used gloves, weighing papers, and cleaning materials are considered contaminated. They must be collected in a sealed, labeled hazardous waste container.
-
Procedure: Dispose of all contents and containers at an approved waste disposal plant, strictly following all local, regional, and national regulations.[1][2][11]
References
-
New Jersey Department of Health. (n.d.). Amitrole - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024, January 22). AMITROLE. Retrieved from [Link]
-
Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
SVB. (n.d.). PANTERA Product GmbH Safety Data Sheet. Retrieved from [Link]
-
PubMed Central. (2007, February 8). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
